3-(Difluoromethoxy)-5-nitrophenol
Description
Properties
Molecular Formula |
C7H5F2NO4 |
|---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5-nitrophenol |
InChI |
InChI=1S/C7H5F2NO4/c8-7(9)14-6-2-4(10(12)13)1-5(11)3-6/h1-3,7,11H |
InChI Key |
WROBLEYAYDJFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Base-Mediated Alkylation
The water-phase method, described in CN1348951A, employs nitrophenol derivatives and difluorochloromethane under alkaline conditions. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks difluorochloromethane to form the difluoromethoxy group. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates interfacial contact between the aqueous and organic phases, enhancing reaction kinetics.
Reaction equation:
$$ \text{Ar-OH} + \text{ClCF}2\text{H} \xrightarrow{\text{NaOH, PTC}} \text{Ar-O-CF}2\text{H} + \text{NaCl} + \text{H}_2\text{O} $$
Optimization of Process Parameters
Table 1 compares critical parameters from patent embodiments:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Temperature (°C) | 40 | 100 | 75 |
| Reaction Time (h) | 1 | 40 | 24 |
| Molar Ratio (Ar-OH:ClCF2H) | 1:1 | 1:10 | 1:3 |
| Catalyst Loading (wt%) | 0.5 | 0.8 | 0.6 |
Elevated temperatures (100°C) improve conversion rates but risk decomposition of the nitro group. Embodiment 3 achieves a balance with 75°C and 24-hour reaction time, yielding 78% product with 99% purity.
Nucleophilic Substitution Using Sodium Chlorodifluoroacetate
Two-Step Synthesis from Chloronitrophenol
As detailed in IN2014CH04572, 2-chloro-4-nitrophenol undergoes difluoromethoxylation via sodium chlorodifluoroacetate (NaO2CCF2Cl) in tetrahydrofuran. The chloride leaving group is displaced by the difluoromethoxy anion generated in situ. Subsequent hydrogenation with Raney nickel (50 psi H2, 1 h) reduces the nitro group, enabling further functionalization.
Critical considerations:
Acetylation and Nitration Sequence
Post-difluoromethoxylation, acetylation with acetic anhydride protects the amine intermediate (N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide). Nitration with fuming HNO3 in H2SO4 introduces the second nitro group at position 5, guided by the meta-directing effect of the difluoromethoxy group.
Regiochemical analysis:
The difluoromethoxy group (-OCF2H) exerts strong electron-withdrawing effects via inductive withdrawal, directing nitration to the meta position (C5). Steric hindrance at C3 further favors C5 substitution.
Nitration of 3-(Difluoromethoxy)Phenol Precursors
Directed Nitration with Mixed Acid Systems
PMC6648569 demonstrates nitration of difluoromethoxy-substituted phenols using HNO3/Ac2O (1:3 v/v) at -5°C. For 3-(difluoromethoxy)phenol, this system achieves 92% conversion to 5-nitro-3-(difluoromethoxy)phenol with <5% ortho byproduct.
Optimized conditions:
- Nitronium ion (NO2+) generation: 65% HNO3 in acetic anhydride
- Temperature control: Below 10°C suppresses polysubstitution
- Stirring rate: 500 rpm ensures homogeneous mixing
Isolation and Purification Techniques
Crude product purification involves:
- Quenching in ice-water (1:5 v/v)
- Extraction with dichloromethane (3 × 50 mL)
- Column chromatography (SiO2, hexane:EtOAc 4:1)
Final purity ≥99.5% by HPLC (C18 column, 0.1% H3PO4/MeCN).
Halogenation-Transition Metal Catalyzed Coupling
Palladium-Mediated Cross-Coupling
Adapting methods from CN109796408B, 3-bromo-5-nitrophenol undergoes difluoromethoxylation via Pd(OAc)2/Xantphos catalysis. Key parameters:
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs2CO3 (3 equiv) |
| Solvent | DMF/H2O (9:1) |
| Yield | 82% |
The reaction proceeds through oxidative addition of C-Br to Pd(0), followed by transmetalation with CuOCF2H and reductive elimination.
Comparative Analysis of Synthetic Routes
Table 2 evaluates method efficiency and practicality:
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Water-phase | 78 | 99.0 | 1.0 | Excellent |
| Nucleophilic | 65 | 98.5 | 1.8 | Moderate |
| Directed nitration | 92 | 99.5 | 2.2 | Challenging |
| Pd-catalyzed | 82 | 97.8 | 3.5 | Limited |
The water-phase method offers superior cost-efficiency for industrial-scale production, while directed nitration provides the highest regioselectivity for research applications.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
3-(Difluoromethoxy)-5-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5-nitrophenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Structural and Electronic Differences
The substitution pattern and electronic effects of substituents significantly influence the behavior of nitrophenol derivatives. Key analogs include:
| Compound | Substituents | Key Features |
|---|---|---|
| 3-Methoxy-5-nitrophenol | -OCH₃ at 3, -NO₂ at 5 | Lower lipophilicity; methoxy group is electron-donating |
| 3-Nitrophenol | -NO₂ at 3 | Higher acidity (pKa ~8.0) due to nitro group; no steric hindrance |
| 5-(Difluoromethoxy)-2-nitrophenol | -OCF₂ at 5, -NO₂ at 2 (inferred) | Increased lipophilicity; -OCF₂ is electron-withdrawing and sterically bulky |
| 4-Fluoro-3-nitrobenzyl alcohol | -CH₂OH, -F, -NO₂ | Hydroxyl group introduces polarity; fluorine enhances stability |
Key Observations :
- The difluoromethoxy group (-OCF₂) in 3-(Difluoromethoxy)-5-nitrophenol enhances lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy analogs (logP ~1.5–2.0) .
- Electron-withdrawing groups (-NO₂, -OCF₂) decrease the pKa of the phenolic -OH, increasing acidity and solubility in basic conditions .
α-Amylase Inhibition
A structurally related compound, 2-(difluoromethoxy)-5-nitrophenyl derivative (4b), exhibited 81.35% α-amylase inhibition at 100 µg/mL, outperforming non-fluorinated analogs. Docking studies revealed that the difluoromethoxy group forms hydrophobic interactions with the enzyme’s active site, mimicking acarbose’s binding mode .
Metabolic Stability
Fluorinated compounds like 4b demonstrate improved metabolic stability compared to methoxy derivatives, as the C-F bond resists oxidative degradation. This property is critical for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
